REACTION_CXSMILES
|
[Li+].[BH4-].[CH3:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]2[CH:13]=[C:14]([C:16](OCC)=[O:17])[N:15]=[C:5]12>C1COCC1.C(Cl)Cl.O=[Mn]=O>[CH3:3][N:4]1[C:8]2[CH:9]=[CH:10][CH:11]=[CH:12][C:7]=2[N:6]2[CH:13]=[C:14]([CH:16]=[O:17])[N:15]=[C:5]12 |f:0.1|
|
Name
|
ethyl 9-methyl-9H-imidazo[1,2-a]benzimidazole-2-carboxylate
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
CN1C=2N(C3=C1C=CC=C3)C=C(N2)C(=O)OCC
|
Name
|
residue
|
Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
O=[Mn]=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for 1 hr and basified with K2CO3
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Ti was carefully quenched with ice cold water
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with chloroform:methanol (3:1)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
It was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Yield
|
Type
|
TEMPERATURE
|
Details
|
under refluxing condition
|
Type
|
CUSTOM
|
Details
|
After the completion, reaction mixture
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
It was purified by SiO2 column chromatography
|
Type
|
WASH
|
Details
|
by eluting it with 1:1 ethyl acetate
|
Type
|
CUSTOM
|
Details
|
Yield
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CN1C=2N(C3=C1C=CC=C3)C=C(N2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |